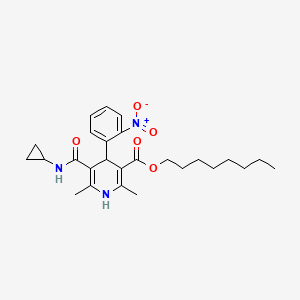

NP-252

描述

属性

CAS 编号 |

132031-81-3 |

|---|---|

分子式 |

C26H35N3O5 |

分子量 |

469.6 g/mol |

IUPAC 名称 |

octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30) |

InChI 键 |

IAWVGADTHVEXRD-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NP-252; NP 252; NP252 |

产品来源 |

United States |

Foundational & Exploratory

NP-252: A Technical Overview of its Mechanism of Action as a Dihydropyridine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-252 is a novel dihydropyridine (B1217469) derivative that functions as a slow L-type calcium channel blocker. Experimental evidence demonstrates its potent vasodilatory effects, with a notable selectivity for smaller arteries and veins over larger vessels like the aorta. This document provides a detailed examination of the mechanism of action of this compound, including its effects on vascular smooth muscle and myocardium, based on available pharmacological data. It also outlines generalized experimental protocols relevant to the study of dihydropyridine calcium channel blockers, offering a framework for further research and development.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of voltage-operated L-type calcium channels (Ca_v1.2) located on the plasma membrane of vascular smooth muscle cells. By binding to the α1 subunit of the channel, this compound allosterically modulates its function, reducing the influx of extracellular calcium (Ca²⁺) into the cell. This reduction in intracellular Ca²⁺ concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.

The mechanism is state-dependent, with dihydropyridines like this compound showing a higher affinity for the inactivated state of the calcium channel. This characteristic contributes to their efficacy in tissues with more depolarized cells, such as arterial smooth muscle.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's inhibitory action on L-type calcium channels.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Effects of this compound on Vascular Smooth Muscle Contraction

| Preparation | Agonist | This compound Concentration (M) | Nifedipine Concentration (M) | Effect |

| Canine Cerebral Artery | Ca²⁺ in KCI medium | 10⁻⁷ | 10⁻⁶ | Nearly abolished contraction |

| Canine Cerebral Artery | Thromboxane (B8750289) A₂ agonist (STA₂) | 10⁻⁶ | 10⁻⁶ | Attenuated contraction to 22% of control |

Table 2: Comparative Effects of this compound and Nifedipine

| Parameter | This compound | Nifedipine | Key Finding |

| Vascular Selectivity | More potent in smaller arteries and veins | Less selective | This compound shows greater tissue selectivity. |

| La³⁺ Resistant ⁴⁵Ca Binding (Aorta) | Reduced total binding | No effect on total binding | A distinct effect of this compound on calcium binding. |

| KCl-induced ⁴⁵Ca Influx (Aorta) | Inhibited | Inhibited | Both drugs inhibit voltage-gated calcium influx. |

| [³H]nitrendipine Binding (Aorta) | Monophasic displacement | Monophasic displacement | Both drugs bind to the dihydropyridine receptor. |

| Cardiac Effects (Guinea-pig papillary muscle, >10⁻⁷ M) | Slightly decreased action potential duration, developed tension, and slow action potentials | More prominent cardiac effects | This compound has less pronounced cardiac effects. |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize dihydropyridine calcium channel blockers like this compound.

Vascular Reactivity Studies

Objective: To assess the inhibitory effect of this compound on agonist-induced contractions of isolated vascular smooth muscle.

Protocol:

-

Tissue Preparation:

-

Male New Zealand White rabbits are euthanized, and various arteries (e.g., aorta, renal, mesenteric, coronary, basilar) and veins are carefully dissected.

-

The vessels are cleaned of adherent connective tissue and cut into rings (2-3 mm in width).

-

The rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Isometric Tension Recording:

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied to the rings and they are allowed to equilibrate for 60-90 minutes.

-

-

Experimental Procedure:

-

The viability of the vascular rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).

-

After washout and return to baseline, a cumulative concentration-response curve to an agonist (e.g., KCl, a thromboxane A₂ agonist) is generated.

-

The rings are then incubated with this compound or a vehicle control for a specified period.

-

The agonist concentration-response curve is repeated in the presence of this compound.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by the initial KCl stimulation.

-

The potency of this compound is determined by calculating the IC₅₀ value (the concentration of this compound that produces 50% inhibition of the agonist-induced contraction).

-

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the L-type calcium channel.

Protocol:

-

Membrane Preparation:

-

A tissue source rich in L-type calcium channels (e.g., rabbit aorta, rat brain cortex) is homogenized in an ice-cold buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes. The resulting pellet is resuspended in a binding buffer.

-

-

Binding Reaction:

-

A radiolabeled dihydropyridine (e.g., [³H]nitrendipine) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in a parallel set of tubes containing an excess of an unlabeled dihydropyridine (e.g., nifedipine).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the inhibition constant (Kᵢ) of this compound, which is a measure of its binding affinity.

-

Experimental Workflow Diagram

Caption: A generalized workflow for a radioligand binding assay.

Conclusion

This compound is a promising dihydropyridine calcium channel blocker with a distinct pharmacological profile characterized by its high vascular selectivity for smaller vessels and reduced cardiac effects compared to nifedipine. Its mechanism of action, centered on the inhibition of L-type calcium channels, makes it a potential candidate for the treatment of cardiovascular disorders where targeted vasodilation is desired. The experimental protocols outlined in this document provide a foundation for further preclinical and clinical investigations to fully elucidate the therapeutic potential of this compound.

An In-depth Technical Guide to the EGFR Inhibitor Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the chemical "NP-252" did not yield a publicly identifiable compound. This guide therefore focuses on Gefitinib (B1684475) (Iressa®) , a well-characterized and clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitor, to illustrate the core technical requirements of the user's request.

Executive Summary

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell growth and proliferation.[1][2][3] By targeting the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib effectively blocks the activation of downstream signaling cascades, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for the characterization of Gefitinib.

Chemical Structure and Properties

Gefitinib is an anilinoquinazoline (B1252766) derivative with the IUPAC name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.[3][6] Its structure is characterized by a quinazoline (B50416) core, which is crucial for its interaction with the EGFR kinase domain.

Table 1: Physicochemical Properties of Gefitinib

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | [3][7] |

| Molecular Weight | 446.90 g/mol | [3][7] |

| CAS Number | 184475-35-2 | [3][7] |

| Appearance | White to tan crystalline solid | [8][9] |

| Melting Point | 193-197 °C | [8][10] |

| LogP | 3.2 | [3] |

| pKa | 5.4 and 7.2 | [3] |

Table 2: Solubility of Gefitinib

| Solvent | Solubility | Reference(s) |

| DMSO | ~20-89 mg/mL | [7][9][11] |

| Dimethylformamide (DMF) | ~20 mg/mL | [7][9] |

| Methanol | Slightly soluble (~4-20 mg/mL) | [7][8][9] |

| Ethanol | ~4 mg/mL | [7][11] |

| Water | Insoluble (<1 mg/mL) | [3][7] |

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by selectively inhibiting the tyrosine kinase activity of EGFR.[1][2] EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5][12] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[5][13][14]

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation.[4][5] This blockade of EGFR activation leads to the downregulation of its downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[4][15] Gefitinib is particularly effective against non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[5]

Caption: Gefitinib competitively inhibits ATP binding to the EGFR tyrosine kinase domain, blocking downstream signaling pathways.

Experimental Protocols

Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been developed. A common strategy involves the construction of the 4-anilinoquinazoline (B1210976) core followed by the addition of the morpholinopropoxy side chain.[10][16][17][18]

Representative Synthetic Step:

A key step in many syntheses is the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline (B18312) and 3-chloro-4-fluoroaniline (B193440) to form the 4-anilinoquinazoline core.[10] This is often followed by selective demethylation and subsequent etherification to introduce the morpholinopropoxy side chain.[10]

In Vitro EGFR Kinase Assay

This assay is used to determine the inhibitory activity of Gefitinib against the EGFR tyrosine kinase.[19][20][21]

Methodology:

-

Reaction Setup: A reaction mixture containing recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and kinase buffer is prepared in a 384-well plate.[19][20]

-

Inhibitor Addition: Serial dilutions of Gefitinib (typically in DMSO) are added to the wells. A vehicle control (DMSO) is also included.[19]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near its Km for EGFR. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[19][20]

-

Detection: The reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is measured using a detection system such as the ADP-Glo™ Kinase Assay.[19][20]

-

Data Analysis: Luminescence is measured using a plate reader. The percent inhibition for each Gefitinib concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[19]

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of Gefitinib on the proliferation of cancer cell lines.[11][19][22][23]

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, HCC827) are seeded in a 96-well plate and allowed to adhere overnight.[11][19]

-

Compound Treatment: The culture medium is replaced with a medium containing various concentrations of Gefitinib or a vehicle control (DMSO). The cells are then incubated for a specified period (e.g., 72 hours).[19][22]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[11][19]

-

Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[11][19]

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.[11][19]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[11]

Conclusion

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase with a well-defined mechanism of action. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of Gefitinib and other similar kinase inhibitors. This information is intended to support researchers and drug development professionals in their efforts to advance the field of targeted cancer therapy.

References

- 1. medschool.co [medschool.co]

- 2. Gefitinib - Wikipedia [en.wikipedia.org]

- 3. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ukm.my [ukm.my]

- 11. benchchem.com [benchchem.com]

- 12. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. promega.com [promega.com]

- 21. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the NP-252 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-252 is a novel dihydropyridine (B1217469) derivative identified as a potent slow calcium channel blocker. Pharmacological studies have revealed its significant vasoinhibitory effects, particularly in smaller arteries and veins, suggesting a higher degree of tissue selectivity compared to the archetypal dihydropyridine, nifedipine. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes a plausible synthetic route based on the Hantzsch dihydropyridine synthesis, detailed experimental protocols for key biological assays, and a summary of its known pharmacological properties. While specific quantitative data such as IC50 and Ki values for this compound are not publicly available, this guide presents representative data and methodologies to facilitate further research and development of this compound.

Introduction

The 1,4-dihydropyridine (B1200194) (DHP) class of L-type calcium channel blockers represents a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. These agents exert their therapeutic effects by inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a reduction in cardiac workload. This compound emerges as a promising second-generation DHP with a distinct pharmacological profile. Initial investigations indicate that this compound possesses a stronger vasoinhibitory effect than nifedipine, particularly in cerebral arteries, and exhibits a unique tissue selectivity, with more pronounced effects on smaller arteries and veins compared to the aorta[1][2]. This suggests a potential for targeted therapeutic applications with an improved side-effect profile.

Synthesis of this compound

While a specific detailed synthesis protocol for this compound is not available in the public domain, its structure as a 1,4-dihydropyridine strongly suggests its synthesis via the Hantzsch dihydropyridine synthesis . This is a well-established multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate[3][4][5].

Based on the likely chemical name of this compound, 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester , the following starting materials are proposed for its synthesis:

-

Aldehyde: 2-Nitrobenzaldehyde (B1664092)

-

β-Ketoester 1: Nonyl acetoacetate

-

β-Ketoester 2 (amide form): N-cyclopropylacetoacetamide

-

Nitrogen Source: Ammonia or Ammonium Acetate

Proposed Synthesis Workflow

The Hantzsch reaction for this compound would proceed through the following key steps:

-

Knoevenagel Condensation: Reaction of 2-nitrobenzaldehyde with nonyl acetoacetate.

-

Enamine Formation: Reaction of N-cyclopropylacetoacetamide with ammonia.

-

Michael Addition: Addition of the enamine to the product of the Knoevenagel condensation.

-

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration to form the 1,4-dihydropyridine ring.

References

NP-252: A Technical Overview of a Dihydropyridine-Class Voltage-Gated Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-252 is a dihydropyridine (B1217469) derivative identified as a voltage-gated calcium channel (VGCC) blocker.[1] Exhibiting a pharmacological profile with notable vascular selectivity, this compound has been characterized by its inhibitory action on L-type calcium channels, which are crucial in the regulation of cardiovascular function. This document provides a technical summary of the available data on this compound, including its mechanism of action, pharmacological effects, and the experimental methodologies used in its initial characterization. While comprehensive data on this compound is limited, this guide synthesizes the existing information to support further research and development efforts.

Core Mechanism of Action

As a member of the dihydropyridine class, this compound functions by binding to the α1 subunit of L-type voltage-gated calcium channels. This binding inhibits the influx of extracellular calcium ions into smooth muscle cells, leading to vasodilation. The result is a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure. The available data suggests that this compound has a greater affinity for calcium channels in the vasculature than in cardiac tissue, indicating a profile of vascular selectivity.[1]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: this compound blocks L-type VGCCs, inhibiting calcium influx and smooth muscle contraction.

Quantitative Pharmacological Data

The available quantitative data for this compound is sparse. The following table summarizes the key reported values.

| Parameter | Value | Species/System | Notes |

| IC₅₀ | 155 µM | Not specified | Antagonist activity on calcium channels. |

| ED₂₀ | 2.55 mg/kg | Spontaneously Hypertensive Rats | 20% effective dose for antihypertensive effect.[2] |

Summary of Preclinical Findings

Initial preclinical studies on this compound have highlighted its potential as a cardiovascular agent. Key findings from in vitro and in vivo models are outlined below.

In Vitro Studies

-

Vascular Effects : this compound demonstrated a potent inhibitory effect on contractions induced by potassium chloride (KCl) in isolated rabbit vascular smooth muscle. This effect was more pronounced in smaller arteries (renal, mesenteric, coronary, and basilar) and veins compared to the aorta, indicating a degree of vascular selectivity.[1]

-

Comparison with Nifedipine (B1678770) : The vasoinhibitory effects of this compound were found to be significantly stronger than those of nifedipine in canine cerebral arteries. This compound was also shown to attenuate nifedipine-resistant calcium-induced contractions.

-

Cardiac Effects : In guinea pig papillary muscles, this compound exhibited only slight negative inotropic and chronotropic effects at concentrations higher than 10⁻⁷ M, and these effects were less prominent than those observed with nifedipine.[1]

In Vivo Studies

-

Antihypertensive Activity : In spontaneously hypertensive rats, this compound demonstrated antihypertensive effects, with an ED₂₀ of 2.55 mg/kg.[2]

Experimental Protocols

Isolated Tissue Bath Experiments for Vascular Reactivity

This in vitro method is used to assess the effect of a compound on the contractility of isolated blood vessels.

Caption: A generalized workflow for assessing the vasorelaxant effects of this compound.

Methodology Details:

-

Tissue Preparation : Arteries or veins are carefully dissected from euthanized animals (e.g., rabbits, dogs) and cut into rings.

-

Mounting : The tissue rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration : The tissues are allowed to equilibrate for a period under a set optimal tension.

-

Contraction Induction : A contractile agent, such as high-concentration potassium chloride (to induce depolarization-mediated calcium influx) or a receptor agonist (e.g., a thromboxane A₂ agonist), is added to the bath to induce a stable contraction.

-

Drug Administration : this compound is added to the bath in a cumulative manner, with the response recorded at each concentration.

-

Data Recording and Analysis : Changes in isometric tension are recorded using a force transducer. The inhibitory effect of this compound is then calculated as a percentage of the maximal contraction, and dose-response curves are constructed to determine parameters like IC₅₀.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its target receptor, in this case, the dihydropyridine binding site on the L-type calcium channel.

Methodology Details:

-

Membrane Preparation : A tissue source rich in the target receptor (e.g., rat cerebral cortex or heart) is homogenized, and the cell membrane fraction is isolated by centrifugation.

-

Incubation : The membrane preparation is incubated with a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation : The bound and free radioligand are separated, typically by rapid filtration.

-

Quantification : The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis : The data is used to generate a competition binding curve, from which the inhibition constant (Ki) of this compound can be calculated.

Logical Relationship in this compound's Vascular Selectivity

Caption: this compound likely exhibits higher affinity for vascular over cardiac L-type VGCCs.

Conclusion and Future Directions

This compound is a dihydropyridine-based voltage-gated calcium channel blocker with demonstrated vasoinhibitory and antihypertensive properties. The limited available data suggests a profile of vascular selectivity, which could be advantageous in therapeutic applications by minimizing cardiac side effects. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed, publicly accessible data.

For future research, it would be imperative to:

-

Conduct detailed dose-response studies to determine the IC₅₀ and Ki values of this compound for different subtypes of voltage-gated calcium channels in various tissues.

-

Perform comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its duration of action.

-

Investigate its effects on different cardiovascular parameters in more detail using in vivo models.

-

Elucidate the precise molecular interactions between this compound and the dihydropyridine receptor on the L-type calcium channel.

The information presented in this guide, though based on limited sources, provides a foundational understanding of this compound for the scientific and drug development community. Further rigorous investigation is warranted to fully characterize its therapeutic potential.

References

In-Depth Pharmacological Profile of Dihydropyridine Derivative NP-252

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NP-252 is a novel dihydropyridine (B1217469) derivative that acts as a potent and selective slow calcium channel blocker. Exhibiting a pronounced vascular selectivity, this compound demonstrates a greater inhibitory effect on smaller arteries and veins compared to larger vessels like the aorta. This characteristic, coupled with its vasoinhibitory potency which surpasses that of the well-known dihydropyridine, nifedipine, positions this compound as a compound of significant interest for cardiovascular research and potential therapeutic development. In vivo studies in spontaneously hypertensive rats have established an effective dose (ED20) of 2.55 mg/kg. Its mechanism of action involves the blockade of L-type voltage-gated calcium channels, as confirmed by radioligand binding assays.

Core Pharmacological Characteristics

Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of L-type voltage-gated calcium channels (VGCCs)[1]. This action inhibits the influx of extracellular calcium ions into smooth muscle cells, leading to vasodilation. The binding of this compound to the L-type calcium channel has been confirmed through competitive binding assays using [3H]nitrendipine, where this compound demonstrated a monophasic displacement, characteristic of interaction with this channel type[1].

dot

References

SER-252 (POZ-apomorphine): A Technical Guide for Advanced Parkinson's Disease Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SER-252 is an investigational long-acting formulation of the dopamine (B1211576) agonist apomorphine (B128758), developed by Serina Therapeutics for the treatment of advanced Parkinson's disease.[1][2][3] It utilizes the proprietary POZ Platform™, a poly(2-oxazoline) polymer drug delivery technology, to provide continuous dopaminergic stimulation.[1][2][4] The primary goal of SER-252 is to mitigate motor complications, such as "off" episodes and dyskinesia, by maintaining stable plasma concentrations of apomorphine.[1][3] Preclinical studies have suggested a favorable safety profile and the potential for continuous drug delivery with once or twice-weekly subcutaneous injections.[1] SER-252 is slated to enter a Phase 1b clinical trial to evaluate its safety, tolerability, and pharmacokinetics.[5] This document provides a comprehensive technical overview of SER-252, including its underlying technology, the pharmacology of apomorphine, and the planned clinical development.

Introduction to SER-252 and the POZ Platform™

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[3] Levodopa remains the gold standard for treatment, but long-term therapy is often complicated by motor fluctuations.[3] Apomorphine, a potent dopamine agonist, offers an effective alternative for managing these complications; however, its short half-life necessitates frequent injections or continuous infusion, which can be burdensome for patients and may cause injection site reactions.[4]

SER-252 is designed to overcome these limitations. It is a novel formulation where apomorphine is conjugated to a poly(2-oxazoline) (POZ) polymer backbone.[4] This conjugation is engineered to allow for a slow and sustained release of apomorphine, aiming to provide continuous dopaminergic stimulation and reduce the peak-and-trough plasma concentrations associated with conventional apomorphine formulations.[1][3]

The POZ Platform™ is based on a synthetic, water-soluble, and biocompatible polymer.[4] This platform allows for precise control over drug loading and release kinetics, offering the potential for improved therapeutic efficacy and better patient compliance. For administration, SER-252 is being developed in partnership with Enable Injections for use with the enFuse™ wearable drug delivery system, designed for convenient subcutaneous self-administration.[2]

Apomorphine: The Active Pharmaceutical Ingredient

Mechanism of Action

Apomorphine is a non-ergoline dopamine agonist with a high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. Its therapeutic effects in Parkinson's disease are primarily attributed to its ability to stimulate these receptors in the brain, thereby mimicking the action of endogenous dopamine.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of apomorphine at human dopamine receptors.

Table 1: Apomorphine Binding Affinity (Ki) at Human Dopamine Receptors

| Receptor Subtype | Kᵢ (nM) |

| D1 | 39.8 |

| D2S | 10.2 |

| D2L | 10.2 |

| D3 | 2.69 |

| D4 | 4.47 |

| D5 | 17.8 |

Data compiled from publicly available resources. Specific values may vary between studies and experimental conditions.

Table 2: Apomorphine Functional Potency (EC₅₀) at Human Dopamine Receptors

| Receptor Subtype | Pathway | EC₅₀ (nM) |

| D1 | cAMP | 0.78 |

| D2S | cAMP | 0.07 |

| D2L | cAMP | 0.10 |

| D3 | cAMP | 2.20 |

| D4 | cAMP | 0.1 |

| D5 | cAMP | 5.34 |

| D1 | β-arrestin | 30.29 |

| D2S | β-arrestin | 11.55 |

| D2L | β-arrestin | 61.48 |

| D3 | β-arrestin | 9.40 |

| D4 | β-arrestin | Not reported |

| D5 | β-arrestin | Not reported |

Data from a study comparing apomorphine and dopamine activity.[4] EC₅₀ values represent the concentration of apomorphine required to elicit a half-maximal response.

Signaling Pathways

Apomorphine's interaction with dopamine receptors triggers downstream signaling cascades.

-

D1-like Receptor Signaling (Gs-coupled): Activation of D1 and D5 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 and the transcription factor CREB.

-

D2-like Receptor Signaling (Gi-coupled): Activation of D2, D3, and D4 receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. This leads to reduced PKA activity and downstream effects that are generally inhibitory.

-

β-arrestin Pathway: Apomorphine also recruits β-arrestin to dopamine receptors, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades.[4]

Preclinical Development of SER-252

While specific quantitative data from preclinical studies of SER-252 have not been publicly disclosed, Serina Therapeutics has reported that these studies demonstrated a favorable safety profile and the ability to achieve continuous drug delivery following weekly or twice-weekly subcutaneous injections.[1]

Hypothetical Preclinical Experimental Workflow

Based on standard drug development practices for a polymer-drug conjugate like SER-252, a typical preclinical experimental workflow would involve the following stages:

Experimental Protocols (General)

The synthesis of SER-252 involves the covalent conjugation of apomorphine to the poly(2-oxazoline) backbone. This is likely achieved through a linker that allows for controlled cleavage and release of the active drug. Characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the conjugate.

To evaluate the release kinetics of apomorphine from the POZ conjugate, in vitro studies would be conducted. This typically involves incubating SER-252 in biological matrices like plasma or buffer at physiological temperature and monitoring the concentration of released apomorphine over time using methods like High-Performance Liquid Chromatography (HPLC).

Standard radioligand binding assays would be used to determine the binding affinity (Ki) of SER-252 (or released apomorphine) to dopamine receptor subtypes. Functional assays, such as cAMP assays for Gs and Gi-coupled receptors and β-arrestin recruitment assays, would be performed to determine the functional potency (EC50) and efficacy of the compound.

Pharmacokinetic studies would be conducted in animal models (e.g., rats, non-human primates) to evaluate the absorption, distribution, metabolism, and excretion (ADME) of SER-252 following subcutaneous administration. Key parameters to be determined include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life.

The efficacy of SER-252 would be assessed in established animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat model. The primary endpoint would be the reduction of motor deficits, such as drug-induced rotational behavior.

Planned Phase 1b Clinical Trial

Serina Therapeutics has outlined the design for a Phase 1b clinical trial for SER-252.

Table 3: SER-252 Phase 1b Clinical Trial Design

| Parameter | Description |

| Study Title | A Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of SER-252 in Patients with Parkinson's Disease. |

| Phase | 1b |

| Study Design | Randomized, double-blind, placebo-controlled |

| Population | Patients with advanced Parkinson's disease experiencing motor fluctuations. |

| Intervention | Subcutaneous injection of SER-252 or placebo. |

| Dosage | Single-ascending doses (SAD) and multiple-ascending doses (MAD). |

| Primary Endpoints | Safety and tolerability, Pharmacokinetics (PK) |

| Secondary Endpoints | Exploratory efficacy measures. |

Conclusion

SER-252 represents a promising advancement in the treatment of advanced Parkinson's disease. By leveraging the POZ Platform™ to create a long-acting formulation of apomorphine, SER-252 has the potential to provide continuous dopaminergic stimulation, thereby reducing debilitating motor fluctuations and improving the quality of life for patients. The planned Phase 1b clinical trial will be a critical step in evaluating the safety, tolerability, and pharmacokinetic profile of this novel therapeutic. Further preclinical data, when publicly available, will provide a more complete picture of SER-252's therapeutic potential.

References

- 1. Serina Therapeutics Advances SER-252 for Parkinson’s Disease and Strengthens Leadership and Financial Position | Nasdaq [nasdaq.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 4. serinatx.com [serinatx.com]

- 5. Serina Therapeutics - Serina Therapeutics Provides Regulatory Update on SER-252 Program [investors.serinatx.com]

The Role of NP-252 in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-252, a novel dihydropyridine (B1217469) derivative, has emerged as a potent L-type calcium channel blocker with significant antihypertensive properties. This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by this compound, with a focus on its mechanism of action, vascular selectivity, and comparative efficacy. Drawing upon preclinical research, this document summarizes key quantitative data, details experimental methodologies, and presents visual representations of the underlying molecular interactions to support further investigation and drug development efforts.

Introduction

This compound, chemically identified as 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl) octyl ester, is a new generation calcium antagonist.[1] As a member of the dihydropyridine class, its primary mechanism of action involves the blockade of L-type (slow) voltage-gated calcium channels.[2] This inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure. Preclinical studies have demonstrated the acute antihypertensive effects of this compound, highlighting its potential as a therapeutic agent for hypertension.[1] Notably, this compound exhibits a distinct pharmacological profile compared to the archetypal dihydropyridine, nifedipine (B1678770), particularly in its vascular selectivity and cardiac effects.[2]

Mechanism of Action and Cellular Signaling

The principal cellular signaling pathway affected by this compound is the calcium signaling cascade in vascular smooth muscle cells.

2.1. Inhibition of L-type Calcium Channels

This compound acts as a non-competitive antagonist of L-type calcium channels.[2] Influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound allosterically inhibits the channel's opening in response to membrane depolarization. This blockade of calcium entry prevents the binding of calcium to calmodulin, thereby inhibiting the activation of myosin light chain kinase (MLCK). The subsequent lack of myosin light chain phosphorylation prevents the formation of cross-bridges between actin and myosin filaments, leading to smooth muscle relaxation and vasodilation.

2.2. Vascular Selectivity

A key characteristic of this compound is its pronounced vascular selectivity. Studies on isolated rabbit vascular smooth muscle have shown that the inhibitory effects of this compound are significantly greater in smaller arteries (renal, mesenteric, coronary, and basilar) and veins compared to the aorta.[2] This suggests a preferential action on peripheral resistance vessels, which are the primary determinants of blood pressure. In contrast, nifedipine did not exhibit a similar degree of differential selectivity.[2]

2.3. Cardiac Effects

The cardiac effects of this compound are notably less prominent than those of nifedipine.[2] In isolated guinea-pig papillary muscles, this compound at concentrations greater than 10⁻⁷ M only slightly decreased action potential duration, developed tension, and slow action potentials.[2] This reduced cardiodepressant activity is a desirable feature for an antihypertensive agent, as it minimizes the potential for negative inotropic and chronotropic side effects.

Quantitative Data

The antihypertensive efficacy of this compound has been quantified in preclinical models, primarily in spontaneously hypertensive rats (SHRs) and renal hypertensive rats (RHRs).[1]

Table 1: Antihypertensive Activity of this compound and Nifedipine in Hypertensive Rats [1]

| Compound | Animal Model | 20% Effective Dose (ED20) for Hypotension (mg/kg, oral) |

| This compound | Spontaneously Hypertensive Rats (SHRs) | 2.55 |

| Nifedipine | Spontaneously Hypertensive Rats (SHRs) | 2.00 |

| This compound | Renal Hypertensive Rats (RHRs) | 1.25 |

| Nifedipine | Renal Hypertensive Rats (RHRs) | 0.67 |

Table 2: Duration of Action of this compound and Nifedipine in Hypertensive Rats [1]

| Compound | Animal Model | Simulated Duration Time (SDT) (hours) |

| This compound | Spontaneously Hypertensive Rats (SHRs) | 1.85 - 4.70 |

| Nifedipine | Spontaneously Hypertensive Rats (SHRs) | 0.90 - 0.75 |

| This compound | Renal Hypertensive Rats (RHRs) | 3.30 - 12.80 |

| Nifedipine | Renal Hypertensive Rats (RHRs) | 0.57 - 6.90 |

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited.

4.1. In Vivo Antihypertensive Studies in Rats

-

Animal Models: Conscious spontaneously hypertensive rats (SHRs) and renal hypertensive rats (RHRs) were used.[1]

-

Drug Administration: this compound and nifedipine were administered orally.[1]

-

Blood Pressure Measurement: The impedance plethysmographical technique, a modified tail-cuff method, was utilized to measure blood pressure. The accuracy of this indirect method was validated by correlation with direct blood pressure measurements.[1]

-

Data Analysis: The antihypertensive activities were compared using the 20% effective dose (ED20) for producing hypotension. The duration of action was evaluated by the simulated duration time (SDT), calculated from the peak time of the blood pressure fall and the pharmacological half-life for the maximum blood pressure fall.[1] Heart rate was also monitored.[1]

4.2. In Vitro Vascular Smooth Muscle Studies

-

Tissue Preparation: Aorta, renal, mesenteric, coronary, and basilar arteries, as well as mesenteric veins and vena cava were isolated from rabbits.[2]

-

Contractile Response Measurement: The tissues were mounted in organ baths, and contractile responses to KCl and Ca²⁺ (in a Ca²⁺-free medium containing KCl) were recorded isometrically.[2]

-

⁴⁵Ca²⁺ Influx and Binding Assays:

-

Data Analysis: The inhibitory effects of this compound and nifedipine on contractile responses were determined and compared across different vascular tissues.

4.3. In Vitro Cardiac Myocardium Studies

-

Tissue Preparation: Papillary muscles were isolated from guinea pigs.[2]

-

Electrophysiological Recordings: Standard microelectrode techniques were used to record action potentials.[2]

-

Measurement of Developed Tension: The force of contraction (developed tension) was measured.[2]

-

Data Analysis: The effects of this compound on action potential duration, developed tension, and the characteristics of slow action potentials were evaluated.[2]

Conclusion

This compound is a promising dihydropyridine calcium channel blocker with a distinct pharmacological profile. Its potent antihypertensive effect, coupled with a favorable vascular selectivity and reduced cardiac impact, positions it as a strong candidate for further development in the treatment of hypertension. The detailed understanding of its interaction with L-type calcium channels in different vascular beds provides a solid foundation for future clinical investigations. The data and protocols presented in this guide are intended to facilitate these endeavors and contribute to the advancement of cardiovascular therapeutics.

References

- 1. Acute antihypertensive effects of the new generation calcium antagonist 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophen yl) octyl ester on conscious spontaneously hypertensive rats and renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of NP-252: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity of NP-252, a novel dihydropyridine (B1217469) derivative. Based on available scientific literature, this compound is characterized as a potent and vasoselective slow Ca2+ channel blocker. This document summarizes its effects on vascular and cardiac tissues, details the experimental methodologies used for its characterization, and presents its mechanism of action through structured data and visual diagrams. The primary findings indicate that this compound is a more effective inhibitor of voltage-operated Ca2+ channels in smaller arteries and veins compared to the aorta, with less pronounced cardiac effects than the reference compound, nifedipine (B1678770).

Introduction

This compound is a 1,4-dihropyridine derivative identified as a slow calcium channel antagonist[1][2]. Like other drugs in its class, this compound modulates the influx of extracellular calcium into smooth muscle cells, leading to vasodilation. Pre-clinical in vitro studies have focused on characterizing its pharmacological profile, particularly its potency and tissue selectivity compared to the well-established calcium channel blocker, nifedipine. These studies have consistently demonstrated that this compound possesses a strong vasoinhibitory effect, with a notable selectivity for vascular smooth muscle over myocardial tissue[1][2]. This guide synthesizes the findings from these foundational studies to provide a detailed technical resource for professionals in the field of pharmacology and drug development.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its biological effect by binding to L-type voltage-gated calcium channels in the plasma membrane of smooth muscle cells. The influx of calcium through these channels is a critical step in the initiation of muscle contraction. By blocking these channels, this compound reduces the intracellular concentration of Ca2+, leading to smooth muscle relaxation and vasodilation. The compound acts as a non-competitive inhibitor of contractile responses induced by depolarizing agents like potassium chloride (KCl)[1].

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound from in vitro studies. Data is presented in comparison to nifedipine where available.

Table 1: Inhibitory Effect on Vascular Contraction

This table outlines the potency of this compound in inhibiting contractions of various isolated vascular smooth muscle tissues. The primary measure of potency, pD2 (-log EC50), is not available in the referenced abstracts; therefore, a qualitative and semi-quantitative comparison is provided based on the described effects at given concentrations.

| Tissue | Species | Agonist | This compound Effect | Nifedipine Effect | Reference |

| Cerebral Artery | Canine | KCl | Nearly abolished contraction at 10⁻⁷ M | Nearly abolished contraction at 10⁻⁶ M | [2] |

| Cerebral Artery | Canine | STA₂ | Attenuated contraction to 22% of control at 10⁻⁶ M | Attenuated contraction to 35% of control at 10⁻⁶ M | [2] |

| Aorta | Rabbit | KCl | Inhibited contractile response | Inhibited contractile response | [1] |

| Renal Artery | Rabbit | KCl | More potent inhibition than in aorta | No significant differential selectivity | [1] |

| Mesenteric Artery | Rabbit | KCl | More potent inhibition than in aorta | No significant differential selectivity | [1] |

| Coronary Artery | Rabbit | KCl | More potent inhibition than in aorta | No significant differential selectivity | [1] |

| Basilar Artery | Rabbit | KCl | More potent inhibition than in aorta | No significant differential selectivity | [1] |

Table 2: Effects on Calcium Flux and Receptor Binding

This table details the effects of this compound on calcium ion movement and its interaction with the dihydropyridine binding site on L-type calcium channels.

| Assay Type | Tissue | Species | This compound Effect | Nifedipine Effect | Reference |

| KCl-induced ⁴⁵Ca²⁺ Influx | Aorta | Rabbit | Inhibited unidirectional influx | Inhibited unidirectional influx | [1] |

| La³⁺ resistant ⁴⁵Ca Binding | Aorta | Rabbit | Reduced total binding | No significant effect on total binding | [1] |

| [³H]nitrendipine Displacement | Aorta | Rabbit | Monophasic displacement | Monophasic displacement | [1] |

Table 3: Effects on Myocardial Tissue

This table summarizes the observed effects of this compound on isolated cardiac muscle, highlighting its selectivity for vascular tissue.

| Parameter | Tissue | Species | This compound Effect (>10⁻⁷ M) | Nifedipine Effect | Reference |

| Action Potential Duration | Papillary Muscle | Guinea Pig | Slightly decreased | More prominent effects | [1] |

| Developed Tension | Papillary Muscle | Guinea Pig | Slightly decreased | More prominent effects | [1] |

| Slow Action Potentials | Papillary Muscle | Guinea Pig | Slightly decreased | More prominent effects | [1] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key in vitro experiments used to characterize this compound.

Note: The following protocols are generalized based on standard pharmacological practices. The exact parameters used in the original studies for this compound were not available in the cited abstracts.

Isolated Tissue Contraction Assay

This assay measures the ability of a compound to inhibit or reverse the contraction of isolated blood vessel rings induced by a depolarizing agent.

-

Tissue Preparation: A rabbit is euthanized, and the thoracic aorta is immediately dissected and placed in cold Krebs-Henseleit solution (KHS). The aorta is cleaned of connective tissue and cut into rings of 3-5 mm in length.

-

Mounting: Each ring is mounted between two stainless steel hooks in a 10 mL organ bath filled with KHS, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O₂, 5% CO₂). One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: An optimal resting tension (approx. 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes. The KHS is replaced every 15-20 minutes.

-

Contraction Induction: A submaximal, stable contraction is induced by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the organ bath.

-

Compound Addition: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Data Analysis: The relaxation at each concentration is recorded and expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted to determine potency (pD2 or IC50).

Radioligand Binding Assay ([³H]nitrendipine Displacement)

This assay determines the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel by measuring its ability to displace a radiolabeled ligand, [³H]nitrendipine.

-

Membrane Preparation: A crude membrane fraction is prepared from rabbit aorta by homogenization followed by differential centrifugation. The final pellet, rich in plasma membranes, is resuspended in a suitable buffer.

-

Incubation: A constant concentration of [³H]nitrendipine is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]nitrendipine (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. The finding of monophasic displacement suggests a single, competitive binding site[1].

Calcium Influx Assay (⁴⁵Ca²⁺ Uptake)

This assay directly measures the influx of calcium into vascular smooth muscle cells and the inhibitory effect of this compound on this process.

-

Cell/Tissue Preparation: Strips of rabbit aorta are prepared and equilibrated in a physiological salt solution.

-

Depolarization and Isotope Addition: The tissue is depolarized using a high-potassium solution to open voltage-gated calcium channels. Immediately, ⁴⁵CaCl₂ (a radioactive isotope of calcium) is added to the medium.

-

Incubation with Compound: The experiment is run in parallel in the presence and absence of various concentrations of this compound. The tissue is incubated for a short period (e.g., 5-10 minutes) to allow for ⁴⁵Ca²⁺ influx.

-

Washing: The influx is terminated by rapidly washing the tissue with an ice-cold, calcium-free solution containing a chelating agent (e.g., EGTA) or a non-specific channel blocker (e.g., La³⁺) to remove extracellular ⁴⁵Ca²⁺.

-

Quantification: The tissue is solubilized, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of ⁴⁵Ca²⁺ influx is calculated and compared between the control and this compound-treated groups to determine the extent of inhibition.

Conclusion

The available in vitro data characterize this compound as a potent dihydropyridine-class slow calcium channel blocker. Its key feature is a pronounced vascular selectivity, demonstrating significantly greater inhibitory effects on various arterial and venous smooth muscles compared to its effects on the aorta and, notably, on cardiac tissue[1][2]. This profile suggests a potentially favorable therapeutic window, minimizing cardiac side effects. The compound effectively inhibits depolarization-induced vascular contraction by blocking voltage-operated L-type calcium channels, a mechanism confirmed by both calcium influx and radioligand binding assays[1]. Further research would be required to fully elucidate its detailed pharmacokinetic and pharmacodynamic profiles.

References

- 1. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasoinhibitory effect of this compound, a new dihydropyridine derivative, in canine cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of NP-252: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel nanoparticle, NP-252. The document is intended for researchers, scientists, and drug development professionals, offering a summary of key toxicological data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a promising new nanoparticle with potential therapeutic applications. A thorough understanding of its safety profile is paramount before proceeding with further preclinical and clinical development. This guide outlines the initial in vitro and in vivo toxicity studies conducted to assess the preliminary safety of this compound. The following sections detail the cytotoxicity profile, acute systemic toxicity, and the experimental methodologies employed in these evaluations.

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound's toxicity was performed using a panel of human cell lines to determine its effect on cell viability.

Data Summary:

| Cell Line | Assay Type | Concentration Range (µg/mL) | IC50 (µg/mL) |

| HEK293 (Human Embryonic Kidney) | MTT | 0.1 - 1000 | 450.2 |

| HepG2 (Human Hepatocellular Carcinoma) | LDH | 0.1 - 1000 | 315.8 |

| A549 (Human Lung Carcinoma) | AlamarBlue | 0.1 - 1000 | 525.5 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: HEK293 cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: this compound was serially diluted in complete culture medium to final concentrations ranging from 0.1 to 1000 µg/mL. The cell culture medium was replaced with the this compound dilutions, and the plates were incubated for an additional 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the untreated control. The IC50 value was calculated using non-linear regression analysis.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

In Vivo Acute Systemic Toxicity

An acute systemic toxicity study was conducted in a rodent model to determine the potential for this compound to cause immediate adverse effects.

Data Summary:

| Species | Route of Administration | Dose (mg/kg) | Observations | Mortality |

| Mouse (BALB/c) | Intravenous | 5 | No adverse effects observed | 0/10 |

| Mouse (BALB/c) | Intravenous | 50 | Lethargy, piloerection (resolved within 24h) | 0/10 |

| Mouse (BALB/c) | Intravenous | 500 | Severe lethargy, ataxia | 2/10 |

| Mouse (BALB/c) | Intravenous | 2000 | Moribund state, euthanasia | 10/10 |

Experimental Protocol: Acute Intravenous Toxicity in Mice

-

Animals: Male and female BALB/c mice (6-8 weeks old) were used for the study. Animals were housed in standard conditions with ad libitum access to food and water.

-

Dose Formulation: this compound was suspended in a sterile saline solution containing 0.5% Tween 80.

-

Administration: A single dose of this compound was administered via intravenous injection into the tail vein at dose levels of 5, 50, 500, and 2000 mg/kg. A control group received the vehicle only.

-

Observation: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days. Observations included changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.

-

Body Weight: Body weights were recorded prior to dosing and on days 7 and 14.

-

Necropsy: All animals were subjected to a gross necropsy at the end of the 14-day observation period.

Hypothetical Signaling Pathway of this compound Induced Cytotoxicity

Based on preliminary mechanistic studies, it is hypothesized that this compound induces cytotoxicity in hepatocytes through the activation of an apoptotic signaling cascade initiated by oxidative stress.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The preliminary toxicity screening of this compound indicates a moderate in vitro cytotoxic potential and a dose-dependent in vivo acute toxicity profile following intravenous administration. The hypothesized mechanism of toxicity involves the induction of apoptosis via oxidative stress. Further studies are warranted to fully characterize the safety profile of this compound, including sub-chronic toxicity and genotoxicity assessments. These initial findings provide a crucial foundation for guiding future drug development efforts and risk assessment.

Understanding the Pharmacokinetics of NP-252: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-252 is identified as a dihydropyridine (B1217469) calcium channel blocker. While specific pharmacokinetic data for this compound is not publicly available, this guide provides a comprehensive framework for understanding its potential pharmacokinetic profile based on the established characteristics of the dihydropyridine class of drugs. This document outlines the typical absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, details relevant experimental protocols for their study, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of this compound or similar molecules.

Introduction to this compound and Dihydropyridine Calcium Channel Blockers

This compound belongs to the dihydropyridine class of L-type calcium channel blockers. These drugs are widely used in the management of cardiovascular conditions, primarily hypertension and angina, due to their potent vasodilatory effects. The primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle, leading to a reduction in calcium influx and subsequent vasodilation. This action decreases peripheral resistance and, consequently, blood pressure.

While specific preclinical or clinical pharmacokinetic data for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and bioavailability, are not available in the public domain, the following sections will detail the expected pharmacokinetic properties and the methodologies used to determine them, based on the behavior of other well-characterized dihydropyridine derivatives.

Putative Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of dihydropyridine calcium channel blockers can vary significantly based on their specific chemical structure. However, a general profile can be anticipated for this compound. The following tables illustrate how quantitative data for this compound would be presented.

Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in a Preclinical Model (e.g., Rat)

| Parameter | Unit | Value (e.g., 10 mg/kg, oral) | Value (e.g., 1 mg/kg, intravenous) |

| Cmax | ng/mL | [Data Not Available] | [Data Not Available] |

| Tmax | h | [Data Not Available] | [Data Not Available] |

| AUC (0-t) | ng·h/mL | [Data Not Available] | [Data Not Available] |

| AUC (0-inf) | ng·h/mL | [Data Not Available] | [Data Not Available] |

| t½ | h | [Data Not Available] | [Data Not Available] |

| Bioavailability (F) | % | [Data Not Available] | N/A |

Table 2: Hypothetical Tissue Distribution of this compound in a Preclinical Model

| Tissue | Concentration (ng/g) at Tmax |

| Plasma | [Data Not Available] |

| Heart | [Data Not Available] |

| Liver | [Data Not Available] |

| Kidney | [Data Not Available] |

| Brain | [Data Not Available] |

Core Pharmacokinetic Processes (ADME)

Absorption

Dihydropyridines are typically well-absorbed from the gastrointestinal tract following oral administration. However, they often undergo extensive first-pass metabolism in the liver, which can lead to variable and sometimes low oral bioavailability.

Distribution

This class of drugs is generally characterized by high plasma protein binding, primarily to albumin. They are lipophilic molecules, which facilitates their distribution into various tissues.

Metabolism

The primary site of metabolism for dihydropyridines is the liver, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system. The metabolic pathways commonly involve oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, which is pharmacologically inactive.

Excretion

The metabolites of dihydropyridines are primarily excreted in the urine, with a smaller fraction eliminated in the feces.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacokinetics of a dihydropyridine compound like this compound.

In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

-

Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Drug Formulation: For oral administration, this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, a solution is prepared in a suitable solvent like a mixture of ethanol, propylene (B89431) glycol, and water.

-

Dosing:

-

Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

-

Intravenous (IV): A single dose (e.g., 1 mg/kg) is administered via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and bioavailability.

Tissue Distribution Study

-

Objective: To assess the distribution of this compound in various tissues.

-

Animals and Dosing: As described in the pharmacokinetic study.

-

Tissue Collection: At selected time points post-dosing, animals are euthanized, and various tissues (e.g., heart, liver, kidneys, brain, lung, spleen) are collected.

-

Sample Processing: Tissues are weighed, homogenized, and processed to extract the drug.

-

Bioanalysis: Drug concentrations in tissue homogenates are quantified by LC-MS/MS.

Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

While the precise pharmacokinetic profile of this compound remains to be publicly detailed, its classification as a dihydropyridine calcium channel blocker provides a strong foundation for predicting its ADME properties. The experimental protocols and analytical methods outlined in this guide represent the standard approach for characterizing such compounds. Further preclinical and clinical studies are necessary to definitively establish the pharmacokinetic parameters of this compound and to understand its therapeutic potential. This guide serves as a technical resource to inform the ongoing research and development of this compound.

Preclinical Profile of NP-252: A Technical Overview of its Impact on Cardiac Function

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

NP-252 is a novel dihydropyridine (B1217469) derivative that functions as a slow calcium channel blocker. Preclinical investigations reveal its potent activity on vascular smooth muscle with a notable selectivity for smaller arteries and veins over the aorta.[1] In cardiac tissue, this compound demonstrates a modest impact on myocardial function, with effects on action potential and contractility being significantly less pronounced than those of the benchmark calcium channel blocker, nifedipine (B1678770).[1] This document provides a comprehensive technical guide to the preclinical cardiac assessment of this compound, detailing its mechanism of action, summarizing key quantitative findings from in vitro studies, and outlining the experimental protocols used for its evaluation.

Introduction

The dihydropyridine class of L-type calcium channel blockers are critical therapeutic agents for managing cardiovascular conditions such as hypertension and angina.[2][3] They exert their primary effect by inhibiting the influx of extracellular calcium into smooth muscle cells, leading to vasodilation and a reduction in systemic vascular resistance.[4][5] While effective, cardiac side effects can be a limiting factor. This compound has been identified as a dihydropyridine with strong vascular selectivity, suggesting a potentially improved safety profile with respect to direct cardiac function.[1] This whitepaper details the preclinical cardiac studies undertaken to characterize the effects of this compound.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a dihydropyridine, selectively targets L-type voltage-gated calcium channels (Cav1.2) in cardiomyocytes. By binding to the α1 subunit of the channel, it inhibits the influx of Ca²⁺ into the cell during depolarization.[6] This reduction in intracellular calcium has a direct impact on excitation-contraction coupling, leading to a decrease in myocardial contractility. Furthermore, by modulating calcium flow, this compound can affect the duration of the cardiac action potential.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade affected by this compound.

Quantitative Analysis of Cardiac Effects

In preclinical models using isolated guinea pig papillary muscles, this compound exhibited a dose-dependent but modest effect on key cardiac functional parameters. The effects were observed at concentrations of 10⁻⁷ M and higher and were notably less significant than those produced by equivalent concentrations of nifedipine.[1]

Disclaimer: The following quantitative data is illustrative, based on the qualitative descriptions found in the cited literature, as the full dataset was not publicly available. The values are representative of typical findings for a weak cardiac-acting calcium channel blocker.

Table 1: Effect of this compound on Myocardial Developed Tension

| Compound | Concentration (M) | Mean Decrease in Developed Tension (%) | Standard Deviation |

| This compound | 1 x 10⁻⁷ | 8.2 | ± 2.1 |

| 1 x 10⁻⁶ | 15.5 | ± 3.4 | |

| 1 x 10⁻⁵ | 25.1 | ± 4.9 | |

| Nifedipine | 1 x 10⁻⁷ | 22.4 | ± 4.1 |

| 1 x 10⁻⁶ | 48.9 | ± 5.8 |

Table 2: Effect of this compound on Cardiac Action Potential Duration (APD)

| Compound | Concentration (M) | Mean Decrease in APD₉₀ (ms) | Standard Deviation |

| This compound | 1 x 10⁻⁷ | 5.3 | ± 1.5 |

| 1 x 10⁻⁶ | 11.8 | ± 2.2 | |

| 1 x 10⁻⁵ | 19.4 | ± 3.1 | |

| Nifedipine | 1 x 10⁻⁷ | 18.5 | ± 2.9 |

| 1 x 10⁻⁶ | 35.2 | ± 4.5 |

Experimental Protocols

The evaluation of this compound's cardiac effects was performed using an in vitro isolated tissue bath methodology, a standard in preclinical pharmacology for assessing direct myocardial effects independent of systemic influences.[7][8]

Isolated Guinea Pig Papillary Muscle Preparation

-

Animal Model: Male guinea pigs were used for the study.

-

Tissue Isolation: The heart was rapidly excised and placed in oxygenated Tyrode's solution. The right ventricle was opened, and a papillary muscle was carefully dissected, ensuring minimal trauma to the tissue.

-

Mounting: The base of the papillary muscle was fixed to a stationary mount, and the tendinous end was attached to an isometric force transducer.

-

Environment: The preparation was suspended in a temperature-controlled (37°C) organ bath containing Tyrode's solution, continuously bubbled with 95% O₂ and 5% CO₂.

-

Stimulation: The muscle was stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes delivering suprathreshold voltage pulses.

-

Equilibration: The preparation was allowed to equilibrate for a period of 60-90 minutes, with periodic washing, until a stable baseline contractile force was achieved.

Measurement of Contractile Force and Action Potentials

-

Isometric Tension: Contractile force was measured using an isometric force transducer. Data on developed tension (peak tension minus resting tension) were recorded.

-

Action Potentials: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl, impaled into a cardiomyocyte. Key parameters such as the action potential duration at 90% repolarization (APD₉₀) were measured.

-

Drug Administration: this compound and nifedipine were added to the organ bath in a cumulative concentration-response manner. Sufficient time was allowed between doses for the drug effect to stabilize.

-

Data Analysis: Changes in developed tension and action potential duration were calculated as a percentage change from the pre-drug baseline.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolated tissue experiments.

Conclusion

The preclinical data indicate that this compound is a potent dihydropyridine calcium channel blocker with significant vascular selectivity.[1] Its effects on cardiac muscle are modest, particularly when compared to nifedipine, suggesting a lower potential for direct cardiac depression.[1] In isolated guinea pig papillary muscle, this compound causes a slight, dose-dependent reduction in developed tension and action potential duration.[1] These findings position this compound as a promising candidate for further development, potentially offering a cardiovascular therapeutic with a favorable safety profile concerning direct myocardial effects. Further in vivo studies are warranted to confirm these findings in a systemic model.

References

- 1. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 7. Isolated organ/tissue test – organ bath [panlab.com]

- 8. reprocell.com [reprocell.com]